![molecular formula C18H16IN3O2S B3727365 N-(2,4-dimethylphenyl)-2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]acetamide](/img/structure/B3727365.png)
N-(2,4-dimethylphenyl)-2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]acetamide
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]acetamide, also known as PD153035, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in the early 1990s and has since been used extensively in scientific research to study the role of EGFR in cancer and other diseases.
Wirkmechanismus
N-(2,4-dimethylphenyl)-2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]acetamide works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby preventing the activation of downstream signaling pathways that are involved in cell growth and survival. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]acetamide has been shown to have potent anti-cancer activity in vitro and in vivo, and has also been used to study the role of EGFR in other diseases such as Alzheimer's disease and asthma. It has been shown to have minimal toxicity and is well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethylphenyl)-2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]acetamide is a highly specific inhibitor of EGFR tyrosine kinase, which makes it a valuable tool for studying the role of EGFR in cancer and other diseases. However, it has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N-(2,4-dimethylphenyl)-2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]acetamide. One area of interest is the development of new EGFR inhibitors with improved pharmacokinetic properties, such as longer half-lives and better bioavailability. Another area of interest is the use of N-(2,4-dimethylphenyl)-2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]acetamide in combination with other cancer therapies, such as chemotherapy and immunotherapy, to improve treatment outcomes. Additionally, N-(2,4-dimethylphenyl)-2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]acetamide could be used to study the role of EGFR in other diseases, such as diabetes and cardiovascular disease.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]acetamide has been widely used in scientific research to study the role of EGFR in cancer and other diseases. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, and has also been used to study the mechanisms of EGFR signaling and its downstream effects on cell proliferation, survival, and migration.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(6-iodo-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16IN3O2S/c1-10-3-5-14(11(2)7-10)20-16(23)9-25-18-21-15-6-4-12(19)8-13(15)17(24)22-18/h3-8H,9H2,1-2H3,(H,20,23)(H,21,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOOVYARCKTXOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)I)C(=O)N2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16IN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-[(6-iodo-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.